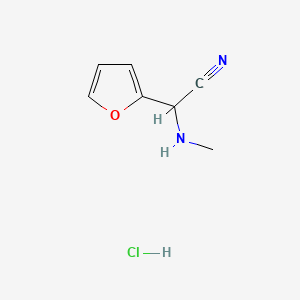
2-Furyl(methylamino)acetonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photophysical Properties in Solvents
2-Furyl(methylamino)acetonitrile hydrochloride and its derivatives have been studied extensively for their photophysical properties. In particular, derivatives such as 2-furyl-3-hydroxyquinolone (FHQ) and 1-methyl-2-furyl-3-hydroxyquinolone (MFHQ) exhibit dual emission bands due to excited state intramolecular proton transfer (ESIPT) in solvents like acetonitrile and n-hexane. The studies indicate a high light absorption efficiency and radiative rate constant for these compounds. The chromone moiety in these derivatives acts as an acceptor group, while the quinolone moiety acts as an electron donor. Interestingly, the furyl group’s behavior as an electron acceptor or donor changes based on the solvent’s polarity (Ndongo et al., 2018).
Simulation of Excited State Proton Transfer Reaction
The excited state proton transfer reaction of 2-furyl derivatives has been simulated in silico using the empirical valence bond (EVB) method in conjunction with classical molecular dynamics. The study on 2-(2-furyl)-3-hydroxychromone (FHC) highlighted the mechanisms leading to the ESIPT reaction and the prediction of fluorescence spectra in various solvents. This research provided insights into the structural parameters and intermolecular H-bond interactions that influence the ESIPT reaction, paving the way for its use in fluorescent probes (Abdallah et al., 2021).
Applications in Fluorescent Probes and DNA Research
Environmentally Sensitive Fluorescent Dyes
The compound has applications in the development of environmentally sensitive fluorescent dyes, particularly for DNA research. 2-Furyl derivatives have been synthesized and characterized as dual emissive deoxyuridine analogues. These compounds demonstrate exquisite ratiometric responses to solvent polarity and hydration, making them significant for sensing interactions in DNA and potentially labeling major grooves in nucleic acids (Barthes et al., 2015).
Applications in Organic Synthesis
Synthesis of Homoallylamines and α-Aminonitriles
In organic synthesis, 2-furyl(methylamino)acetonitrile hydrochloride and its related furyl and thienyl rings have been utilized for the preparation of homoallylamines and α-aminonitriles. These compounds were prepared through reactions like the indium-mediated Barbier-type reaction or a three-component reaction involving anilines, hetaryl aldehydes, and trimethylsilyl cyanide, indicating the versatility of furyl derivatives in synthetic chemistry (Méndez & Kouznetsov, 2008).
Applications in Medicinal Chemistry
Alzheimer's Disease Therapeutics
In the realm of medicinal chemistry, multifunctional amides containing 2-furyl derivatives have been explored as therapeutic agents for Alzheimer's disease. These compounds exhibit moderate enzyme inhibitory potentials and mild cytotoxicity, highlighting their potential in therapeutic applications (Hassan et al., 2018).
Propiedades
IUPAC Name |
2-(furan-2-yl)-2-(methylamino)acetonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-6(5-8)7-3-2-4-10-7;/h2-4,6,9H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSCKUSPZVATEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C#N)C1=CC=CO1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furyl(methylamino)acetonitrile hydrochloride | |
CAS RN |
24026-94-6 |
Source


|
| Record name | 2-Furanacetonitrile, α-(methylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24026-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC140825 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-(methylamino)furan-2-acetonitrile, monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1343156.png)
